molecular formula C19H20N4O4 B2817558 N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 895643-79-5

N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2817558
CAS No.: 895643-79-5
M. Wt: 368.393
InChI Key: DIZQLOWDVXMWKL-UHFFFAOYSA-N
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Description

The compound N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS: 895644-28-7) is a triazole-based carboxamide derivative featuring methoxy substitutions on both aromatic rings. Its structure includes a 1,2,3-triazole core substituted with a methyl group at position 5, a 4-methoxyphenyl group at position 1, and a 2,4-dimethoxyphenyl carboxamide moiety at position 4 . This compound belongs to a class of heterocyclic carboxamides, which are widely explored in medicinal chemistry due to their versatility as pharmacophores capable of hydrogen bonding and protein interactions .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-12-18(21-22-23(12)13-5-7-14(25-2)8-6-13)19(24)20-16-10-9-15(26-3)11-17(16)27-4/h5-11H,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZQLOWDVXMWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

  • Molecular Formula : C23H24N6O5
  • Molecular Weight : 464.5 g/mol

Its structure includes a triazole ring which is known for its biological significance, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions that can include condensation and cyclization processes. The one-pot synthesis method has been highlighted for its efficiency in producing similar triazole derivatives. For instance, recent studies have demonstrated the successful synthesis of various substituted triazoles through one-pot reactions, showcasing the versatility of triazole chemistry in drug development .

Antioxidant Activity

Research indicates that compounds within the triazole family exhibit significant antioxidant properties. For example, a related tetrazole derivative demonstrated notable radical scavenging activity in DPPH assays, suggesting that similar triazole derivatives may also possess antioxidant capabilities even at low concentrations . This property is crucial for potential therapeutic applications in oxidative stress-related conditions.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. A related compound was evaluated against various cancer cell lines using MTT assays, revealing IC50 values indicative of cytotoxic effects. Specifically, the compound showed promising results against epidermoid carcinoma (A431) and colon cancer (HCT116) cell lines, suggesting that modifications to the triazole structure can enhance its anticancer efficacy .

Table 1 summarizes the IC50 values of related compounds against different cancer cell lines:

CompoundCancer Cell LineIC50 (µg/mL)
Compound 4cA431 (Epidermoid)44.77
Compound 4cHCT116 (Colon)201.45
DoxorubicinBJ-1 (Normal)92.05

The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors. For instance, molecular docking studies have shown that triazole derivatives can bind effectively to active sites of proteins involved in cancer progression . The binding affinity and interaction patterns provide insights into how structural modifications can influence biological activity.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of triazole derivatives:

  • Anticancer Screening :
    • A study evaluated a series of triazole derivatives against various cancer cell lines. The findings indicated that structural variations significantly affected cytotoxicity profiles.
  • Antioxidant Evaluation :
    • Another study assessed the antioxidant capacity using DPPH assays, finding that certain derivatives exhibited strong scavenging activity comparable to standard antioxidants like ascorbic acid .
  • Molecular Dynamics Simulations :
    • Simulations have been employed to predict the binding interactions between triazole derivatives and target proteins, enhancing our understanding of their potential therapeutic mechanisms .

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Structural Analogs

Compound Name Core Structure Substituents Synthesis Yield Key Properties/Activities Reference
N-(2,4-Dimethoxyphenyl)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide Triazole 5-Me, 1-(4-MeOPh), 4-(2,4-diMeOPh) N/A Pharmacophore potential
N-(4-Ethoxyphenyl)-1-(2-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide Triazole 5-Me, 1-(2-MeOPh), 4-(4-EtOPh) N/A Altered lipophilicity
5-Chloro-N-(4-Cyano-1-Phenyl-1H-Pyrazol-5-yl)-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxamide Pyrazole 3-Me, 5-Cl, 1-Ph, 4-(4-CNPh) 68% mp 133–135°C; electron-withdrawing
2-(3,4-Dimethoxyphenyl)-N-(4-Methoxyphenyl)-1-Propyl-1H-Benzo[d]imidazole-5-Carboxamide Benzimidazole 1-Pr, 2-(3,4-diMeOPh), 5-CONH(4-MeOPh) N/A Anti-cancer, one-pot synthesis

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